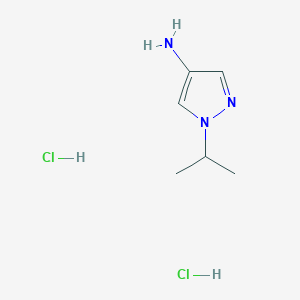

1-(propan-2-yl)-1H-pyrazol-4-amine dihydrochloride

Description

Properties

IUPAC Name |

1-propan-2-ylpyrazol-4-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3.2ClH/c1-5(2)9-4-6(7)3-8-9;;/h3-5H,7H2,1-2H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGXWKDGIQUJKDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C(C=N1)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(propan-2-yl)-1H-pyrazol-4-amine dihydrochloride typically involves the formation of the pyrazole ring followed by the introduction of the isopropyl group and the amine functionality. Common synthetic routes include:

Cyclization Reactions: Starting from hydrazines and 1,3-diketones to form the pyrazole ring.

Substitution Reactions: Introducing the isopropyl group via alkylation reactions.

Amine Functionalization: Adding the amine group through nucleophilic substitution or reductive amination.

Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

1-(Propan-2-yl)-1H-pyrazol-4-amine dihydrochloride undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can modify the pyrazole ring or the amine group.

Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Condensation: Can participate in condensation reactions to form larger heterocyclic compounds.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various alkylating agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Research Applications

Building Block in Organic Synthesis

1-(Propan-2-yl)-1H-pyrazol-4-amine dihydrochloride serves as a valuable building block in the synthesis of more complex organic molecules. Its structure allows for various modifications that can lead to the development of novel compounds with enhanced biological activity. For example, it can be used to synthesize derivatives that exhibit improved enzyme inhibition properties or increased potency against specific targets.

Reactivity and Functionalization

The compound can undergo several chemical reactions, including oxidation, reduction, and substitution. These reactions enable the formation of diverse derivatives, which can be tailored for specific applications. The following table summarizes the types of reactions and common reagents used:

| Reaction Type | Common Reagents | Products |

|---|---|---|

| Oxidation | Hydrogen peroxide | Pyrazole N-oxides |

| Reduction | Lithium aluminum hydride | Amine derivatives |

| Substitution | Halogenating agents | Various substituted pyrazoles |

Therapeutic Potential

The biological activity of this compound has been extensively studied, particularly for its potential in treating cancer and inflammatory diseases. It acts as an inhibitor for various enzymes and receptors, modulating critical biochemical pathways. Research indicates that this compound can influence neurotransmitter systems and exhibit anti-inflammatory properties.

Key Biological Activities

The following table highlights significant biological activities associated with this compound:

Case Studies

Several studies have investigated the efficacy of this compound in various therapeutic contexts:

- Cancer Treatment : A study demonstrated that derivatives of this compound showed significant inhibition of cancer cell lines such as HepG2 and Jurkat, suggesting its potential as an anticancer agent. The compound's mechanism involves targeting specific kinases involved in tumor growth .

- Neuropharmacology : Research has indicated that this pyrazole derivative may modulate neurotransmitter systems, presenting opportunities for developing treatments for neurological disorders .

- Anti-inflammatory Applications : The compound has been evaluated for its ability to reduce inflammation markers in vitro, showcasing its potential for treating inflammatory diseases .

Mechanism of Action

The mechanism of action of 1-(propan-2-yl)-1H-pyrazol-4-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can engage in hydrogen bonding and π-π interactions, while the amine group can form ionic bonds or act as a nucleophile. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds to 1-(propan-2-yl)-1H-pyrazol-4-amine dihydrochloride include other pyrazole derivatives, such as:

1-(Propan-2-yl)-1H-pyrazol-3-amine: Differing in the position of the amine group.

1-(Propan-2-yl)-1H-pyrazol-5-amine: Another positional isomer.

1-(Propan-2-yl)-1H-pyrazol-4-carboxamide: Featuring a carboxamide group instead of an amine.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interaction with biological targets.

Biological Activity

1-(Propan-2-yl)-1H-pyrazol-4-amine dihydrochloride is a synthetic compound characterized by a pyrazole ring substituted with an isopropyl group. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including anti-inflammatory, antimicrobial, and potential anticancer properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₇H₁₄Cl₂N₄

- Molecular Weight : 212.12 g/mol

- Structure : The compound features a pyrazole ring with two nitrogen atoms, enhanced solubility due to the dihydrochloride salt form, and distinct reactivity attributed to its structural complexity.

This compound exhibits biological activity through several mechanisms:

- Enzyme Inhibition : It has been identified as an inhibitor of specific enzymes such as cyclooxygenases (COX), which are crucial in inflammatory pathways.

- Receptor Modulation : The compound may interact with neurotransmitter receptors, potentially influencing neuropharmacological pathways .

- Anticancer Activity : Research indicates that pyrazole derivatives can inhibit tumor growth by targeting various cancer cell lines, suggesting a role in cancer therapy .

1. Anti-inflammatory Properties

The compound has shown significant anti-inflammatory effects by inhibiting COX enzymes, which play a key role in the production of pro-inflammatory mediators. Studies indicate that it effectively reduces inflammation in various models, making it a candidate for treating inflammatory diseases .

2. Antimicrobial Activity

Research has demonstrated that this compound exhibits antimicrobial properties against a range of pathogens. Its mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic processes .

3. Anticancer Potential

The compound's anticancer activity has been evaluated against multiple cancer cell lines, including breast and colon cancers. For example, studies have shown that it can induce apoptosis in cancer cells and inhibit cellular proliferation .

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Anti-inflammatory | Inhibition of COX enzymes | |

| Antimicrobial | Effective against various bacterial strains | |

| Anticancer | Induces apoptosis in cancer cell lines |

Case Study: Anticancer Activity

In a study evaluating the efficacy of pyrazole derivatives against breast cancer cell lines (MCF-7 and MDA-MB-231), this compound demonstrated significant cytotoxicity. The study utilized the Combination Index method to analyze synergistic effects when combined with doxorubicin, revealing enhanced anticancer activity compared to the drug alone .

Q & A

Q. What are the optimal synthetic routes for preparing 1-(propan-2-yl)-1H-pyrazol-4-amine dihydrochloride, and how can purity be ensured?

Methodological Answer: The synthesis typically involves diazomethane alkylation under controlled conditions (e.g., –20 to –15°C) followed by purification via column chromatography (ethyl acetate/hexane, 1:4) and recrystallization from 2-propanol . Key steps include:

- Reagent stoichiometry : Maintain a 1:1.4 molar ratio of precursor to oxidizing agents (e.g., chloranil) to minimize side products.

- Purification : Use solvent polarity gradients in column chromatography to isolate intermediates. Recrystallization from 2-propanol enhances crystalline purity (>95% by HPLC).

- Quality control : Validate purity using NMR (e.g., absence of residual solvents in H NMR) and HPLC (retention time consistency).

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what critical data points should be prioritized?

Methodological Answer:

- H/C NMR : Focus on pyrazole ring protons (δ 7.5–8.5 ppm) and isopropyl group protons (δ 1.2–1.5 ppm) to confirm substitution patterns .

- Mass spectrometry (HRMS) : Verify molecular ion peaks ([M+H]) and isotopic chlorine patterns due to the dihydrochloride salt.

- FT-IR : Identify N-H stretches (~3300 cm) and aromatic C=N vibrations (~1600 cm).

- XRD : Use single-crystal X-ray diffraction to resolve protonation sites (pyrazole N vs. amine group) .

Q. How should researchers design stability studies for this compound under varying pH and temperature conditions?

Methodological Answer:

- Accelerated stability testing : Incubate samples at 40°C/75% RH for 4 weeks, monitoring degradation via HPLC.

- pH-dependent stability : Prepare buffered solutions (pH 1–9) and analyze degradation products (e.g., free pyrazole or isopropylamine) using LC-MS.

- Critical parameters : Report half-life () and activation energy () using Arrhenius plots for predictive modeling .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

- Replicate assays : Use standardized in vitro models (e.g., HEK293 cells for receptor binding) to minimize variability.

- Dose-response curves : Compare EC values across studies; discrepancies may arise from differences in assay sensitivity (e.g., fluorometric vs. radiometric detection).

- Meta-analysis : Apply statistical tools (e.g., random-effects models) to aggregate data from multiple sources, adjusting for confounding factors like solvent choice (DMSO vs. saline) .

Q. What strategies are recommended for elucidating the compound’s mechanism of action in enzyme inhibition studies?

Methodological Answer:

- Kinetic assays : Use Michaelis-Menten plots to determine inhibition type (competitive/uncompetitive). For example, monitor NADPH depletion in cytochrome P450 assays.

- Isothermal titration calorimetry (ITC) : Measure binding affinity () and stoichiometry.

- Molecular docking : Align the compound’s structure with active sites (e.g., COX-2 or kinase domains) using software like AutoDock Vina, prioritizing hydrogen bonding with Arg120 or hydrophobic interactions with Val523 .

Q. How can researchers optimize regioselectivity in derivatization reactions of the pyrazole ring?

Methodological Answer:

- Directing groups : Introduce electron-withdrawing groups (e.g., sulfonyl) at C3 to bias electrophilic substitution at C5.

- Catalytic systems : Use Pd(OAc)/XPhos for Suzuki-Miyaura couplings at C4, leveraging steric hindrance from the isopropyl group.

- Kinetic vs. thermodynamic control : Monitor reaction progress at low temperatures (0°C) to favor kinetic products (e.g., C5-brominated derivatives) .

Q. What computational methods are suitable for predicting the compound’s ADMET properties?

Methodological Answer:

- In silico tools : Use SwissADME to predict logP (clogP ~2.1) and BBB permeability.

- Metabolite prediction : Employ GLORYx to identify Phase I metabolites (e.g., N-dealkylation or pyrazole hydroxylation).

- Toxicity screening : Apply ProTox-II for hepatotoxicity alerts (e.g., mitochondrial dysfunction) .

Q. How should researchers address discrepancies in reported protonation states of the dihydrochloride salt?

Methodological Answer:

- Solid-state NMR : Compare N chemical shifts with DFT-calculated values to identify protonation sites.

- pH-solubility profiles : Measure solubility across pH 1–6; a sharp increase at pH <3 suggests amine protonation.

- Single-crystal XRD : Resolve chloride counterion positions and hydrogen-bonding networks .

Methodological Framework Integration

Q. How can theoretical frameworks guide the design of experiments targeting this compound’s biological activity?

Methodological Answer:

Q. What advanced statistical methods are recommended for analyzing dose-dependent toxicity data?

Methodological Answer:

- Benchmark dose (BMD) modeling : Calculate BMDL values for hepatotoxicity endpoints.

- Mixed-effects models : Account for inter-individual variability in in vivo studies (e.g., rodent weight changes).

- Machine learning : Train random forest classifiers on high-content screening data to predict organ-specific toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.